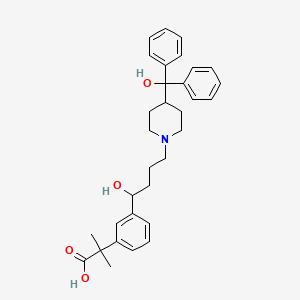
Bifendate Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifendate Impurity G is a chemical compound known for its role as an impurity in the synthesis of bifendate, a hepatoprotective agent used in the treatment of liver diseases such as hepatitis. This compound has the molecular formula C18H18O8 and a molecular weight of 362.34 g/mol. It is a derivative of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds, which are known for their biological activity and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bifendate Impurity G involves the preparation of bifendate and its derivatives. The process typically includes high-performance liquid chromatography (HPLC) to identify and separate impurities . The synthetic route for bifendate involves the coupling of specific intermediates under controlled conditions, which may lead to the formation of impurities such as this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The compound is produced in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process includes steps such as preparative HPLC or preparative high-speed counter-current chromatography to isolate and purify the impurity .
Chemical Reactions Analysis
Types of Reactions: Bifendate Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior and stability under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to ensure the desired transformation and minimize the formation of unwanted by-products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Bifendate Impurity G has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in bifendate formulations . In biology and medicine, this compound is studied for its potential effects on liver function and its role in the development of hepatoprotective agents . In the pharmaceutical industry, it is used in quality control processes to ensure the purity and safety of bifendate products .
Mechanism of Action
The mechanism of action of Bifendate Impurity G involves its interaction with various molecular targets and pathways in the liver. One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . By reducing lipid peroxidation, this compound helps protect liver cells from oxidative stress and subsequent damage. Additionally, it enhances the activity of antioxidant enzymes, further bolstering its protective effects on the liver .
Comparison with Similar Compounds
Bifendate Impurity G can be compared with other similar compounds, such as bifendate itself and its derivatives. These compounds share structural similarities but may differ in their biological activity and therapeutic applications . For example, bifendate is known for its hepatoprotective effects, while its impurities, including this compound, are studied for their potential impact on the overall efficacy and safety of bifendate formulations .
List of Similar Compounds:- Bifendate
- (E)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5′-methyl-7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-dicarboxylate
- (Z)-5-(3,5-di-tert-butyl-2-hydroxybenzylidene)thiazolidine-2,4-dione
- Bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-dicarboxylate
This compound stands out due to its specific role as an impurity in bifendate synthesis and its potential impact on the quality and safety of bifendate formulations.
Properties
CAS No. |
79279-08-6 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.34 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


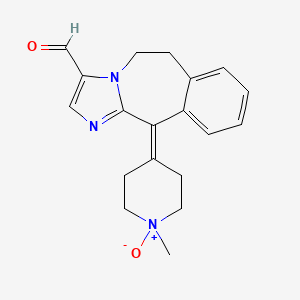
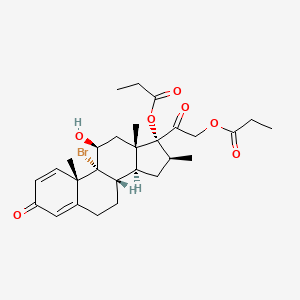
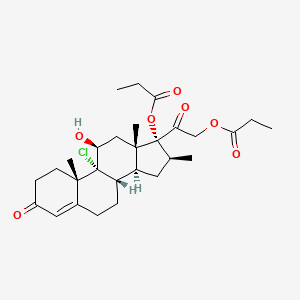
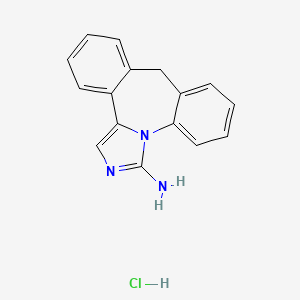

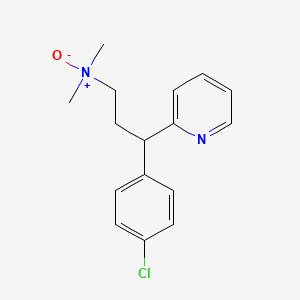
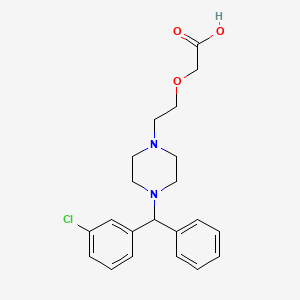

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
